

Application Notes and Protocols for the Solid-Phase Synthesis of Icatibant

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Compound of Interest

Compound Name: *Icrocaptide*

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Introduction

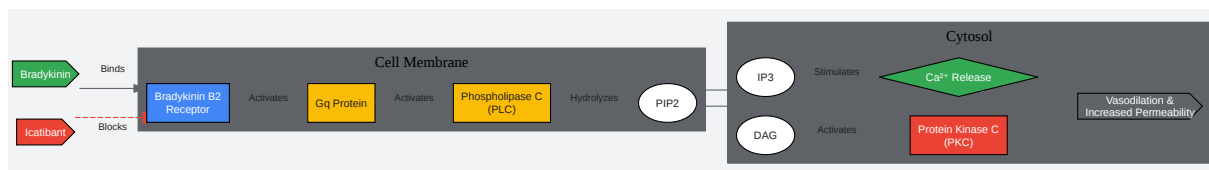
Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] It is used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[2] The peptide consists of ten amino acids, including five non-proteinogenic amino acids, with the sequence H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH. The presence of these unique residues and imino acids presents specific challenges in its chemical synthesis, necessitating a well-optimized solid-phase peptide synthesis (SPPS) protocol to achieve high purity and yield.

This document provides a detailed protocol for the Fmoc/tBu-based solid-phase synthesis of Icatibant, along with methodologies for its purification and characterization.

B2 Bradykinin Receptor Signaling Pathway

Icatibant exerts its therapeutic effect by blocking the binding of bradykinin to the B2 receptor, a G-protein coupled receptor (GPCR). The activation of the B2 receptor by bradykinin initiates a signaling cascade that leads to increased vascular permeability and, consequently, the swelling observed in HAE attacks. The pathway is primarily mediated through the Gq alpha subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to the inflammatory response.

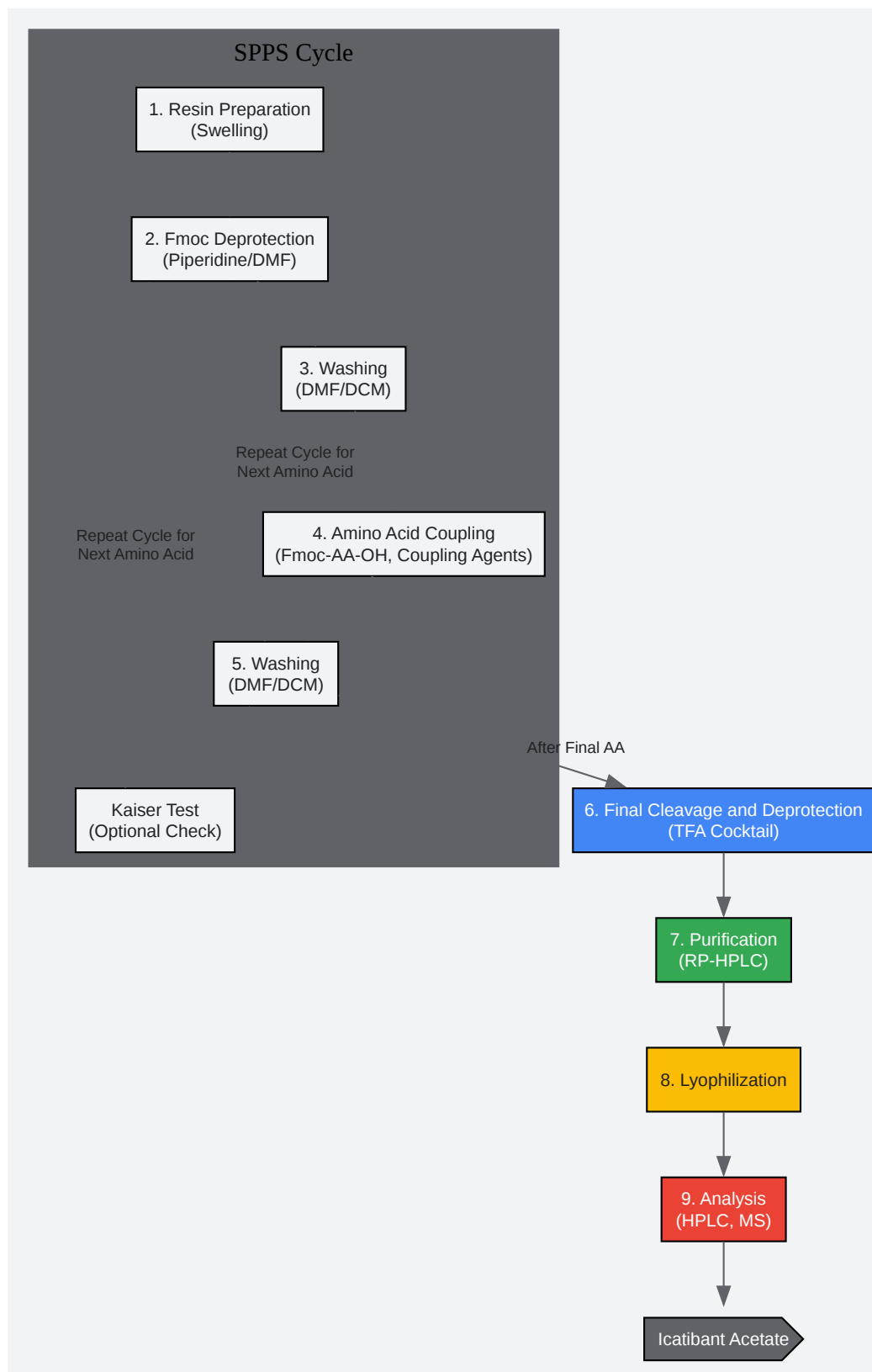


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Caption: B2 Bradykinin Receptor Signaling Pathway and Icatibant's Mechanism of Action.

Solid-Phase Peptide Synthesis (SPPS) Workflow for Icatibant

The synthesis of Icatibant is performed on a solid support resin, typically starting from the C-terminal amino acid. The process involves a series of repeated cycles of deprotection and coupling to elongate the peptide chain. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary N α -protection, which is removed by a piperidine solution. Side-chain protecting groups, such as tBu (tert-butyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), are acid-labile and remain intact until the final cleavage step.



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Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Icatibant.

Experimental Protocols

Materials and Reagents

- Resin: 2-Chlorotrityl chloride (2-CTC) resin or pre-loaded Fmoc-Arg(Pbf)-Wang resin.
- Fmoc-protected Amino Acids: Fmoc-D-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, Fmoc-Gly-OH, Fmoc-Thi-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Tic-OH, Fmoc-Oic-OH.
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
- Activation Base: DIPEA (N,N-Diisopropylethylamine).
- Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).
- Solvents: DMF, DCM (Dichloromethane), Methanol, MTBE (Methyl tert-butyl ether).
- Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
- Purification: Acetonitrile (ACN), Water (HPLC grade), TFA or Acetic Acid.

Resin Loading (if starting with 2-CTC resin)

- Swell 2-CTC resin in DMF for 1 hour in a solid-phase synthesis vessel.
- Dissolve Fmoc-Arg(Pbf)-OH (1.0-1.5 eq. relative to resin capacity) in DMF.
- Add DIPEA (2.0-4.0 eq.) to the dissolved amino acid and add the mixture to the swollen resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Wash the resin with DMF (3 times).
- To cap any unreacted sites, treat the resin with a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) for 45-60 minutes.

- Wash the resin with DCM (3 times) and DMF (3 times).

Peptide Chain Elongation

The following steps are repeated for each amino acid in the sequence, starting from Oic and proceeding to D-Arg.

- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Add a fresh solution of 20% piperidine in DMF and agitate for 20 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5-6 times) and DCM (3 times).
[3]
- Amino Acid Coupling:
 - In a separate vessel, dissolve the next Fmoc-amino acid (2.0-4.0 eq.), HOBt (2.0-4.0 eq.), and HBTU (2.0-4.0 eq.) in DMF.[4]
 - Add DIPEA (4.0-6.0 eq.) to activate the amino acid solution.[4]
 - Add the activated amino acid solution to the deprotected peptidyl-resin.
 - Agitate the mixture for 1-2 hours at room temperature.[4]
 - Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
 - Wash the resin with DMF (3 times) and DCM (3 times).[4]

Cleavage and Global Deprotection

- After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptidyl-resin with DMF, DCM, and finally methanol, then dry under vacuum.[4]

- Prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[4]
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding cold MTBE to the filtrate.
- Centrifuge to pellet the crude peptide, decant the MTBE, and wash the pellet with fresh cold MTBE.
- Dry the crude peptide pellet under vacuum.

Purification and Analysis

- Purification:
 - Dissolve the crude Icatibant in a minimal amount of aqueous mobile phase (e.g., 0.1% TFA in water).
 - Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.
 - A common method involves a two-step purification. The first step uses a mobile phase of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B).[5]
 - The second step, for salt exchange, can use 0.2% acetic acid in water as Solvent A and acetonitrile as Solvent B.[5]
 - Elute the peptide using a linear gradient of Solvent B.
 - Collect fractions and analyze for purity by analytical RP-HPLC.
 - Pool the fractions with >99% purity and lyophilize to obtain the final Icatibant acetate product.
- Analysis:
 - Purity: Determined by analytical RP-HPLC, typically with UV detection at 220-230 nm.

- Identity: Confirmed by mass spectrometry to verify the correct molecular weight (approx. 1304.5 g/mol).

Quantitative Data Summary

Parameter	Value/Condition	Reference(s)
Resin Loading		
Resin Type	2-Chlorotriyl chloride or Wang resin	[4]
First Amino Acid	Fmoc-Arg(Pbf)-OH	[4]
Equivalents (AA/DIPEA)	1.0-1.5 eq. / 2.0-4.0 eq.	[4]
Reaction Time	2-3 hours	[4]
Peptide Elongation		
Deprotection Reagent	20% Piperidine in DMF	[4]
Deprotection Time	5 min + 20 min	[3]
Coupling Reagents	HBTU/HOBt/DIPEA	[4]
Equivalents (AA/Coupling Agents)	2.0-4.0 eq.	[4]
Coupling Time	1-2 hours per amino acid	[4]
Cleavage		
Cleavage Cocktail	TFA / TIS / Water (95:2.5:2.5)	[4]
Reaction Time	2-3 hours	[4]
Purification		
Column	Preparative C18 RP-HPLC	[5]
Mobile Phase A (Step 1)	0.1% TFA in Water	[5]
Mobile Phase B	Acetonitrile	[5]
Mobile Phase A (Step 2)	0.2% Acetic Acid in Water	[5]
Final Product		
Expected Molecular Weight	~1304.5 g/mol	
Target Purity	>99.0%	[6]

Reported Crude Purity	~68-90%	[4] [6]
Reported Final Yield	35-55%	[5] [6]

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